![molecular formula C12H12N2O B2735244 2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine CAS No. 2202328-43-4](/img/structure/B2735244.png)

2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

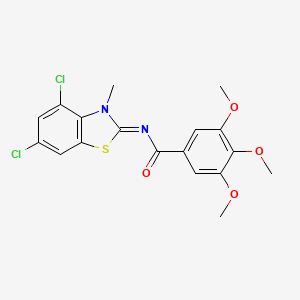

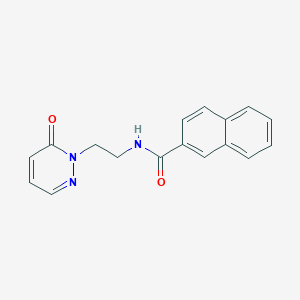

“2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

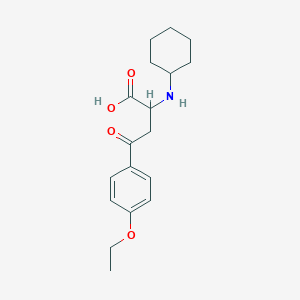

The molecular structure of “this compound” can be inferred from its name. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2-methyl group indicates a methyl group (-CH3) attached to the second carbon atom of the pyridine ring. The 6-[(pyridin-3-yl)methoxy] group indicates a methoxy group (-OCH3) attached to the sixth carbon atom of the pyridine ring, which is further connected to another pyridine ring at its third carbon atom .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

In coordination chemistry, derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, serve as ligands, offering both advantages and disadvantages compared to terpyridines. They have been used to create luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (M. Halcrow, 2005).

Catalysis

In catalysis, (imino)pyridine palladium(II) complexes have been synthesized and evaluated as selective ethylene dimerization catalysts. These complexes demonstrated high catalytic activities in the presence of ethylene, showcasing the potential of pyridine derivatives in facilitating industrial catalytic processes (George S. Nyamato et al., 2015).

Molecular Sensing

For molecular sensing, a novel small molecule fluorescent sensor based on the pyridine-pyridone scaffold has been developed for detecting Zn2+. This sensor, which utilizes a water-soluble and small molecular weight fluorescent probe, demonstrated a clear chelation enhanced fluorescence effect in the presence of Zn2+ (Masayori Hagimori et al., 2011).

Materials Science

In materials science, pyridine derivatives have been employed as co-adsorbents in dye-sensitized solar cells (DSSCs) to improve the performance of co-sensitized solar cells. These derivatives can overcome deficiencies in N719 absorption in the low wavelength region of the visible spectrum, indicating their utility in enhancing solar energy conversion efficiency (Liguo Wei et al., 2015).

Eigenschaften

IUPAC Name |

2-methyl-6-(pyridin-3-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-4-2-6-12(14-10)15-9-11-5-3-7-13-8-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOUWGYIKRPCPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735164.png)

![ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2735165.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2735166.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2735169.png)

![4-fluoro-N-({5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2735173.png)